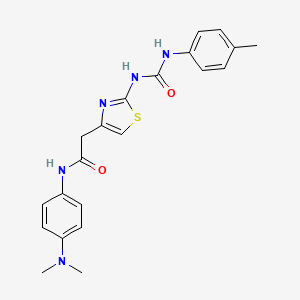
N-(4-(dimethylamino)phenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(dimethylamino)phenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A study reported the synthesis of thiazole acetamide derivatives and evaluated their anticancer activities against a panel of human tumor cell lines. These compounds, including structures related to N-(4-(dimethylamino)phenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, showed reasonable activity against melanoma-type cell lines, highlighting their potential as anticancer agents (Duran & Demirayak, 2012).
Antihistaminic Activity
Research into thiazolidin-4-ones, a class of compounds related to this compound, demonstrated significant antihistaminic activity. These findings support the role of such derivatives in developing new treatments for allergic reactions (Diurno et al., 1992).
Urease Inhibition and Antioxidant Activity
A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides highlighted their significant activity in urease inhibition and antioxidant properties. These results emphasize the potential of related thiazole acetamide compounds in treating conditions associated with urease-producing bacteria and oxidative stress (Gull et al., 2016).
Anticonvulsant Properties
Another research effort synthesized 2-(4-dimethylaminophenyl)-3,5-disubstituted thiazolidin-4-ones, exploring their potential as anticonvulsants. These findings indicate the relevance of thiazole acetamide derivatives in developing new treatments for epilepsy and related seizure disorders (Senthilraja & Alagarsamy, 2012).
Corrosion Inhibition
Research into thiazole derivatives, including those structurally similar to this compound, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This application is crucial for the protection and longevity of metal structures in industrial settings (Quraishi & Sharma, 2005).
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-14-4-6-16(7-5-14)23-20(28)25-21-24-17(13-29-21)12-19(27)22-15-8-10-18(11-9-15)26(2)3/h4-11,13H,12H2,1-3H3,(H,22,27)(H2,23,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWLAZBNLDPFNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2408129.png)
![3-butyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408130.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2408135.png)



![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2408141.png)
![4-methyl-N'-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]benzene-1-sulfonohydrazide](/img/structure/B2408142.png)

![3,3-dimethyl-1-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-azetanone](/img/structure/B2408145.png)

![2-[(4-Methoxyphenyl)methyl]-3-(1-methylpyrazol-4-yl)-1-oxo-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2408151.png)

